molecular formula C17H20N2O B14316696 2-[(E)-Benzylideneamino]-5-(diethylamino)phenol CAS No. 112548-37-5

2-[(E)-Benzylideneamino]-5-(diethylamino)phenol

Cat. No.: B14316696
CAS No.: 112548-37-5
M. Wt: 268.35 g/mol
InChI Key: PLRODNHBZODZSM-UHFFFAOYSA-N
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Description

2-[(E)-Benzylideneamino]-5-(diethylamino)phenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzylideneamino group and a diethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Benzylideneamino]-5-(diethylamino)phenol typically involves the condensation reaction between benzaldehyde and 5-(diethylamino)salicylaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Benzylideneamino]-5-(diethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzylideneamino group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(E)-Benzylideneamino]-5-(diethylamino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-[(E)-Benzylideneamino]-5-(diethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the benzylideneamino group can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-Benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-Benzothiazol-2-yl)-5-(N,N-diethylamino)phenol

Uniqueness

2-[(E)-Benzylideneamino]-5-(diethylamino)phenol is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties

Properties

CAS No.

112548-37-5

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

2-(benzylideneamino)-5-(diethylamino)phenol

InChI

InChI=1S/C17H20N2O/c1-3-19(4-2)15-10-11-16(17(20)12-15)18-13-14-8-6-5-7-9-14/h5-13,20H,3-4H2,1-2H3

InChI Key

PLRODNHBZODZSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=CC2=CC=CC=C2)O

Origin of Product

United States

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